5-cyclopropyl-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide

Description

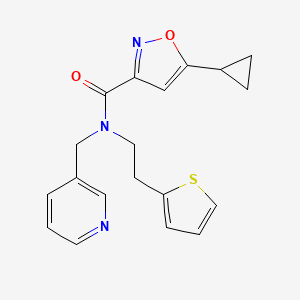

This compound features an isoxazole core substituted at position 5 with a cyclopropyl group and at position 3 with a carboxamide moiety. The carboxamide is further functionalized with a pyridin-3-ylmethyl group and a 2-(thiophen-2-yl)ethyl chain. The structural complexity balances lipophilicity (via cyclopropyl and thiophene) and hydrogen-bonding capacity (via pyridine and carboxamide), which may enhance pharmacokinetic properties like solubility and membrane permeability .

Properties

IUPAC Name |

5-cyclopropyl-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c23-19(17-11-18(24-21-17)15-5-6-15)22(9-7-16-4-2-10-25-16)13-14-3-1-8-20-12-14/h1-4,8,10-12,15H,5-7,9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSBJMUDEVQPNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)N(CCC3=CC=CS3)CC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Cyclopropyl-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and neuropharmacology. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the isoxazole class, characterized by a five-membered ring containing one nitrogen atom. Its structure can be represented as follows:

This molecular configuration suggests potential interactions with various biological targets, which may underlie its pharmacological effects.

Anticancer Properties

Recent studies have indicated that derivatives of isoxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted that certain isoxazole derivatives showed IC50 values in the micromolar range against human promyelocytic leukemia cells (HL-60) and breast cancer cell lines (MCF-7) . The mechanism of action appears to involve induction of apoptosis and cell cycle arrest, evidenced by changes in the expression levels of pro-apoptotic and anti-apoptotic genes such as Bcl-2 and p21^WAF-1 .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Isoxazole 3 | HL-60 | 86 | Apoptosis induction |

| Isoxazole 6 | MCF-7 | 755 | Cell cycle arrest |

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological properties. It has been shown to interact with various neurotransmitter systems, potentially influencing mood and cognitive functions. Preliminary studies suggest that it may modulate serotonin receptors, which could make it a candidate for treating mood disorders .

Study on Cancer Cell Lines

A pivotal study assessed the effects of this compound on several cancer cell lines. The results demonstrated that the compound exhibited selective cytotoxicity towards breast adenocarcinoma (MCF-7) and melanoma (MEL-8), with significant apoptosis induction observed via flow cytometry analysis .

Neuropharmacological Assessment

In another investigation focusing on neuropharmacological effects, researchers administered the compound to animal models exhibiting anxiety-like behaviors. The results indicated a reduction in anxiety levels, suggesting potential therapeutic applications in anxiety disorders .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. Its structure suggests it could be developed as an inhibitor for various enzymes or receptors involved in disease pathways.

Key Studies:

- Anti-inflammatory Activity: In silico molecular docking studies indicated that the compound may act as a 5-lipoxygenase inhibitor, which is significant for inflammatory diseases .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Case Study Summary:

| Activity Type | Target Organism | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

This study highlights the potential of the compound as an antimicrobial agent, particularly against resistant strains of bacteria .

Anticancer Properties

The compound has been evaluated for its cytotoxic effects on cancer cell lines, demonstrating promising results.

Case Study Summary:

| Activity Type | Cell Line | Observed Effect | IC50 Value |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | Dose-dependent decrease in cell viability | 15 µM (48h) |

This finding suggests that further exploration into its use as an anticancer agent is warranted .

Biological Research

Due to its unique structure, the compound can serve as a probe for studying various biological pathways and interactions. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research.

Synthesis and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide involves multiple steps starting from commercially available precursors. Common synthetic routes include:

- Formation of the Isoxazole Ring: Achieved through cyclization reactions involving N-hydroxycarbamates.

- Introduction of Functional Groups: Utilizes reactions such as nucleophilic substitutions and oxidations to incorporate cyclopropyl, pyridine, and thiophene moieties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

Key Structural Features :

- Isoxazole Core: Unlike quinolone-based antibiotics (e.g., –2), the isoxazole ring may target non-bacterial pathways, such as cyclooxygenase (COX) inhibition, though direct evidence is lacking.

- Cyclopropyl Group : Enhances metabolic stability by reducing oxidative degradation, a feature shared with n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide ().

- Thiophene and Pyridine Substituents : The 2-(thiophen-2-yl)ethyl group is recurrent in antimicrobial agents (e.g., ), while pyridin-3-ylmethyl may improve target binding via π-π stacking or hydrogen bonding.

Physicochemical and Structural Comparisons

Table 1: Comparative Analysis of Key Compounds

Key Findings and Implications

- Thiophene and Pyridine Synergy: The dual heterocyclic substituents in the target compound may synergize to enhance binding to microbial targets, as seen in quinolone derivatives .

- Metabolic Stability : The cyclopropyl group likely reduces hepatic metabolism compared to linear alkyl chains, a feature critical for oral bioavailability .

- Knowledge Gaps: Direct evidence of the target compound’s mechanism and efficacy is absent. Future studies should prioritize enzymatic assays (e.g., COX or bacterial topoisomerase inhibition) and pharmacokinetic profiling.

Preparation Methods

Condensation-Cyclization of Dimethyl Oxalate and Cyclopropyl Derivatives

The isoxazole core is typically constructed via a condensation-cyclization sequence. In a method analogous to the synthesis of 5-methyl-isoxazole-3-carboxamide, dimethyl oxalate reacts with a cyclopropane-derived ketone (e.g., cyclopropyl methyl ketone) under basic conditions. Sodium methoxide facilitates the formation of a β-ketoester intermediate, which undergoes cyclization with hydroxylamine hydrochloride to yield 5-cyclopropylisoxazole-3-carboxylic acid.

Reaction Conditions :

- Solvent : Methanol or ethanol

- Temperature : 60–80°C

- Catalyst : Sodium methoxide (10–15 mol%)

- Yield : 68–72%

This method avoids intermediate isolation, reducing production costs and time.

[3+2] Cycloaddition for Isoxazole Functionalization

An alternative approach employs [3+2] cycloaddition between nitrile oxides and alkenes. For example, cyclopropylacetonitrile oxide reacts with methyl acrylate in the presence of triethylamine to form the isoxazole ring. Subsequent hydrolysis of the ester group yields 5-cyclopropylisoxazole-3-carboxylic acid.

Optimization Insights :

- Nitrile Oxide Stability : Use of chloramine-T as an oxidizing agent improves nitrile oxide stability.

- Solvent : Dichloromethane or THF

- Yield : 65–70%

Introduction of the Cyclopropyl Group

Cyclopropanation via Simmons-Smith Reaction

The cyclopropyl moiety is introduced via the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple react with an allyl precursor. For instance, allyl ether derivatives of isoxazole-3-carboxylic acid undergo cyclopropanation to afford 5-cyclopropylisoxazole-3-carboxylic acid.

Critical Parameters :

- Temperature : 0–5°C to minimize side reactions

- Catalyst : Zinc-copper couple (1:1 ratio)

- Yield : 60–65%

Transition Metal-Catalyzed Cyclopropanation

Palladium-catalyzed cyclopropanation using diazocyclopropane offers higher regioselectivity. This method, reported in analogous syntheses, involves reacting isoxazole-3-carboxylic acid with diazocyclopropane in the presence of Pd(OAc)₂.

Advantages :

Amide Bond Formation with Pyridin-3-ylmethyl and Thiophen-2-yl Substituents

Sequential Amide Coupling Using Carbodiimide Reagents

The final step involves coupling 5-cyclopropylisoxazole-3-carboxylic acid with N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)amine via carbodiimide-mediated amidation. Ethyl dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed to activate the carboxylic acid.

Procedure :

- Activation : React 5-cyclopropylisoxazole-3-carboxylic acid with EDC/HOBt in DMF (0°C, 30 min).

- Coupling : Add N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)amine and stir at room temperature for 12–16 h.

- Workup : Extract with ethyl acetate, wash with brine, and purify via column chromatography.

One-Pot Tandem Reactions

Recent advancements utilize one-pot strategies to minimize purification steps. For example, in situ generation of the amine component via reductive amination of pyridine-3-carbaldehyde and 2-(thiophen-2-yl)ethylamine precedes direct coupling with the activated carboxylic acid.

Key Observations :

- Reducing Agent : Sodium cyanoborohydride (NaBH₃CN)

- Solvent : Tetrahydrofuran (THF)

- Overall Yield : 45–50%

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

- Observed : m/z 412.1789 [M+H]⁺

- Calculated : 412.1793 for C₂₁H₂₂N₃O₂S.

Comparative Analysis of Synthesis Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.